Pyrene-2,7-dicarboxylic acid is an organic compound with the molecular formula CHO. It consists of a pyrene backbone, which is a polycyclic aromatic hydrocarbon, functionalized with two carboxylic acid groups at the 2 and 7 positions. This compound is notable for its planar structure and extensive conjugation, which contribute to its unique optical and electronic properties. Pyrene-2,7-dicarboxylic acid is often used as a building block in the synthesis of various organic materials, including metal-organic frameworks (MOFs) and fluorescent probes .
Several synthetic routes exist for the preparation of pyrene-2,7-dicarboxylic acid:
Pyrene-2,7-dicarboxylic acid has several important applications:
Interaction studies involving pyrene-2,7-dicarboxylic acid primarily focus on its behavior in various environments:
Pyrene-2,7-dicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrene-1,3,6,8-tetracarboxylic acid | Tetracarboxylic acid | Four carboxylic groups allow for greater functionality. |
| Pyrene-1-carboxylic acid | Monocarboxylic acid | Simpler structure; less versatile than dicarboxylic acids. |
| Pyrene-1-boronic acid | Boronic acid derivative | Used in cross-coupling reactions; lacks carboxyl functionality. |
| Pyrene-3-carboxaldehyde | Aldehyde derivative | Contains an aldehyde instead of carboxyl groups; different reactivity. |
Pyrene-2,7-dicarboxylic acid stands out due to its specific substitution pattern on the pyrene core and its dual functionality as both a building block for complex materials and a fluorescent probe. Its unique structural features allow it to play a versatile role in various chemical applications while maintaining distinct properties compared to other similar compounds .
The exploration of pyrene derivatives began in earnest during the mid-20th century, driven by interest in PAHs as models for understanding aromaticity and electronic delocalization. Pyrene itself, a four-fused benzene ring system, became a cornerstone for studying fluorescence and intermolecular interactions. However, the selective functionalization of pyrene at specific positions—particularly the 2- and 7-sites—remained challenging due to the symmetry and reactivity of the parent hydrocarbon.
The synthesis of pyrene-2,7-dicarboxylic acid was first reported in the early 21st century as part of broader efforts to develop regioselective substitution methods for PAHs. A breakthrough came with the application of iridium-catalyzed C–H borylation, which enabled precise functionalization at the 2-position of pyrene. Subsequent oxidation and carboxylation steps yielded the dicarboxylic acid derivative, as evidenced by its initial characterization in 2007 (PubChem CID: 22340556). This advancement addressed longstanding synthetic hurdles, such as avoiding the formation of isomer mixtures and achieving high regioselectivity.
The compound’s molecular structure—confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy—reveals a distorted planar geometry due to steric interactions between the carboxyl groups. This distortion enhances its solubility in polar solvents compared to unsubstituted pyrene, a critical factor for processing in materials science applications.
Pyrene-2,7-dicarboxylic acid has become a cornerstone in supramolecular chemistry due to its dual functionality:
| Property | Pyrene-2,7-Dicarboxylic Acid | Unsubstituted Pyrene |
|---|---|---|
| HOMO (eV) | -6.3 | -5.8 |
| LUMO (eV) | -2.9 | -2.4 |
| Band Gap (eV) | 3.4 | 3.4 |
| Fluorescence Quantum Yield | 0.45 | 0.35 |
The compound’s academic value is further underscored by its role in studying excited-state intramolecular proton transfer (ESIPT), a phenomenon critical for developing white-light emitters. Density functional theory (DFT) calculations predict a 0.3 eV stabilization of the excited state upon deprotonation, aligning with experimental absorption spectra.